4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile
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Description
4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile, otherwise known as 4-bromo-4-oxo-2-phenylbutanenitrile, is an organic compound that has been studied extensively in recent years due to its unique properties and potential applications in scientific research. It is a colorless liquid with a pungent odor and is soluble in various organic solvents. This compound has been used in various fields, including as a reagent in organic synthesis and as a fluorescent probe in biological imaging.
Scientific Research Applications
- One of the primary applications is in the synthesis of mixed bisamide derivatives and monoamide products . These compounds find use in various fields, including materials science and pharmaceuticals .
- A study published in 2022 highlighted the compound AB11 , which contains a 4-bromophenyl moiety. AB11 demonstrated multi-target activity and potential as an AD drug candidate .
- These derivatives may combat drug resistance in pathogens and cancer cells, making them relevant for antimicrobial and anticancer drug development .
Mixed Bisamide Derivatives and Monoamides
Anti-Alzheimer’s Disease (AD) Research
Antimicrobial and Anticancer Drug Development
Materials Science and OLEDs
properties
IUPAC Name |
4-(4-bromophenyl)-4-oxo-2-phenylbutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-15-8-6-13(7-9-15)16(19)10-14(11-18)12-4-2-1-3-5-12/h1-9,14H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNSGKRLPBRPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile |
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